4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide
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Overview
Description
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring, with an amino group linked to a hydroxymethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with 3-hydroxymethylaniline. The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 90°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]-3-pyridine-sulfonamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-Amino-2-(3-hydroxymethylphenyl)pyridine: Lacks the sulfonamide group but retains the hydroxymethylphenyl and pyridine moieties.
Uniqueness
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(hydroxymethyl)anilino]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-19(17,18)12-7-14-5-4-11(12)15-10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,14,15)(H2,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZLTKIXPIBELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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